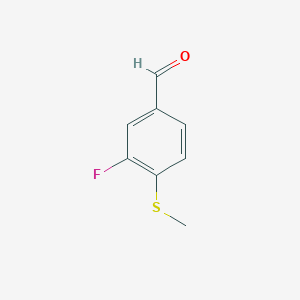

3-Fluoro-4-(methylthio)benzaldehyde

Descripción general

Descripción

3-Fluoro-4-(methylthio)benzaldehyde is a chemical compound with the molecular formula C8H7FOS and a molecular weight of 170.21 . It is typically stored at temperatures between 2-8°C and is available in liquid form .

Molecular Structure Analysis

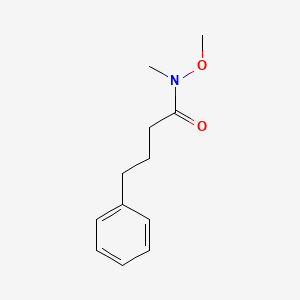

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group at the 3-position and a methylthio group at the 4-position . The InChI code for this compound is 1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación

Catalysis in Organic Reactions

- Research by Chen and Sorensen (2018) demonstrates the use of 3-Fluoro-4-(methylthio)benzaldehyde in the palladium-catalyzed methylation and fluorination of benzaldehydes. This process employs commercially available orthanilic acids as transient directing groups (Xiao-Yang Chen & E. J. Sorensen, 2018).

Synthesis of Anticancer Compounds

- Lawrence et al. (2003) describe the synthesis of fluorinated benzaldehydes, including this compound, for the creation of fluoro-substituted stilbenes. These compounds are analogues of the anticancer agent combretastatins and exhibit potential in vitro anticancer properties (N. Lawrence et al., 2003).

Development of Schiff Bases

- A study by Karthik et al. (2016) focuses on the synthesis of Schiff bases from 4-(methylthio)benzaldehyde derivatives. These compounds have been evaluated for their antibacterial, antioxidant, and cytotoxicity properties, indicating potential medical and biological applications (C. Karthik et al., 2016).

Influence on Nuclear Magnetic Resonance (NMR) Spectroscopy

- Schaefer et al. (1993) conducted a study on benzaldehyde derivatives, including this compound, examining their influence on long-range coupling constants in NMR spectroscopy. This research contributes to a better understanding of intramolecular hydrogen bonds and their effects on NMR spectral parameters (T. Schaefer et al., 1993).

Bioconversion Studies with Fungi

- Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta using fluoro-labelled substrates, including this compound. This research provides insights into the production of novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).

Safety and Hazards

3-Fluoro-4-(methylthio)benzaldehyde is classified as a warning hazard under the GHS classification . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

3-fluoro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FOS/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMUVXIXRLICBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-methoxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B3109846.png)

![tert-Butyl spiro[2.4]heptan-1-ylcarbamate](/img/structure/B3109879.png)

![ethyl 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetate](/img/structure/B3109890.png)

![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)

![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)